An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyano-2-methylisonicotinate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyano-2-methylisonicotinate
Introduction
Ethyl 5-cyano-2-methylisonicotinate is a key heterocyclic building block of significant interest to the pharmaceutical industry. Its structural motif, featuring a substituted pyridine ring with cyano and ethyl ester functionalities, makes it a critical intermediate in the synthesis of various therapeutic agents. Notably, it serves as a crucial precursor in the development of P2Y12 receptor antagonists, a class of antiplatelet drugs vital in the management of cardiovascular diseases.[1] A thorough understanding of the physicochemical properties of this compound is paramount for researchers and drug development professionals to ensure reaction optimization, process control, formulation development, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-cyano-2-methylisonicotinate. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the experimental methodologies used for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity is the foundation for characterizing any compound.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 5-cyano-2-methylpyridine-4-carboxylate | N/A |
| CAS Number | 90915-26-7 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| SMILES | CCOC(=O)C1=CC(C)=NC=C1C#N | [2] |
The molecular structure, illustrated below, reveals a pyridine ring substituted at the 2-position with a methyl group, at the 4-position with an ethyl carboxylate group, and at the 5-position with a cyano group. This arrangement of electron-withdrawing (cyano and ester) and electron-donating (methyl) groups on the pyridine core dictates its reactivity and physical properties.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility data is vital for selecting appropriate solvents for synthesis, purification, and formulation.
Protocol: Isothermal Shake-Flask Method
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System Preparation: A known excess amount of Ethyl 5-cyano-2-methylisonicotinate is added to a known volume of the solvent of interest in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time allows the dissolution process to reach a steady state. HPLC provides a sensitive and accurate means of quantifying the dissolved analyte.
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous confirmation of the molecular structure.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
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Ethyl group: A quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons.
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Methyl group on pyridine: A singlet for the -CH₃ protons.
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Pyridine ring protons: Two distinct signals in the aromatic region.
Predicted ¹³C NMR Spectrum (in CDCl₃):
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Carbonyl carbon: A signal in the downfield region typical for an ester carbonyl.
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Cyano carbon: A characteristic signal for a nitrile carbon.
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Pyridine ring carbons: Four distinct signals for the carbons of the pyridine ring.
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Ethyl group carbons: Two signals for the -OCH₂- and -CH₃ carbons.
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Methyl group carbon: A signal for the -CH₃ carbon attached to the pyridine ring.
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. High-field magnets provide better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially for the protons on the substituted pyridine ring.
Caption: Workflow for NMR Analysis.
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
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C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.
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C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.
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C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹.
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C=C and C=N stretches (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.
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C-H stretches (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR) - IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded by pressing the sample onto the crystal and collecting the interferogram.
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Data Processing: The interferogram is Fourier transformed to produce the final IR spectrum.
Causality Behind Experimental Choices: ATR-IR is a rapid and convenient method for solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (190.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass.
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Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire ester group (-COOC₂H₅).
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
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Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and a mass spectrum is generated.
Causality Behind Experimental Choices: EI is a common and robust ionization technique that provides reproducible fragmentation patterns, creating a molecular "fingerprint" that can be used for identification.
Stability and Reactivity
While specific stability studies for Ethyl 5-cyano-2-methylisonicotinate are not widely published, its chemical structure suggests several key reactivity considerations:
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Hydrolysis: The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
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Nucleophilic Addition to the Nitrile: The cyano group can undergo nucleophilic attack.
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Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in various organic reactions.
For long-term storage, the compound should be kept in a cool, dry place, sealed from moisture to prevent hydrolysis. [2]
Conclusion
Ethyl 5-cyano-2-methylisonicotinate is a valuable chemical intermediate with a defined set of physicochemical properties that are crucial for its application in drug discovery and development. This guide has outlined these properties, drawing on available data and making informed predictions based on analogous structures. The detailed experimental protocols and the rationale behind them provide a solid framework for the in-house characterization of this and similar molecules. Adherence to these robust analytical practices is essential for ensuring the quality, consistency, and performance of this key building block in the synthesis of life-saving medicines.
References
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ResearchGate. (2025, August 7). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Retrieved February 22, 2026, from [Link]
